2-ethyl-5-fluoroaniline hydrochloride

Catalog No.
S6463936
CAS No.
2551119-11-8
M.F
C8H11ClFN
M. Wt
175.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethyl-5-fluoroaniline hydrochloride

CAS Number

2551119-11-8

Product Name

2-ethyl-5-fluoroaniline hydrochloride

IUPAC Name

2-ethyl-5-fluoroaniline;hydrochloride

Molecular Formula

C8H11ClFN

Molecular Weight

175.63 g/mol

InChI

InChI=1S/C8H10FN.ClH/c1-2-6-3-4-7(9)5-8(6)10;/h3-5H,2,10H2,1H3;1H

InChI Key

ZOPBIPBSOPWCAH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)F)N.Cl

2-Ethyl-5-fluoroaniline hydrochloride is an aromatic amine compound characterized by the presence of an ethyl group and a fluorine atom on the benzene ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in chemical and biological research. The chemical formula for this compound is C9_9H10_{10}ClF1_{1}N1_{1}, and it is known for its potential utility in synthesizing pharmaceuticals and other organic compounds.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: This compound can be reduced to yield corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atom may undergo nucleophilic aromatic substitution, allowing for the introduction of other functional groups under basic conditions.

Research indicates that 2-ethyl-5-fluoroaniline hydrochloride exhibits various biological activities, including antimicrobial and anticancer properties. Its mechanism of action may involve interactions with specific molecular targets, such as enzymes and receptors, which could modulate biological pathways . In particular, studies have explored its potential in drug development, particularly as a building block for biologically active compounds.

The synthesis of 2-ethyl-5-fluoroaniline hydrochloride generally involves the following steps:

  • Nitration and Reduction: Starting from 2-ethyl-5-fluoronitrobenzene, which is synthesized through the nitration of 2-ethyl-5-fluorobenzene.
  • Hydrochloride Formation: The resulting 2-ethyl-5-fluoroaniline is treated with hydrochloric acid to form the hydrochloride salt.

In industrial settings, methods may include large-scale nitration and reduction processes, often utilizing continuous flow reactors to enhance efficiency and safety.

2-Ethyl-5-fluoroaniline hydrochloride has diverse applications across various fields:

  • Chemical Research: Serves as an intermediate in the synthesis of complex organic molecules.
  • Biological Research: Investigated for its role in developing drugs targeting specific receptors.
  • Industrial Use: Utilized in producing dyes, pigments, and specialty chemicals.

Studies on 2-ethyl-5-fluoroaniline hydrochloride have focused on its interactions with biological receptors and enzymes. These interactions can lead to therapeutic effects, particularly in modulating pain sensation through receptor binding . The compound's ability to act as a nucleophile also facilitates the formation of new chemical bonds in synthetic chemistry .

Several compounds are structurally similar to 2-ethyl-5-fluoroaniline hydrochloride. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
4-FluoroanilineFluorine at the para positionDifferent reactivity patterns due to position
2-Ethyl-4-fluoroanilineEthyl at the ortho positionVariation in biological activity

Uniqueness

The uniqueness of 2-ethyl-5-fluoroaniline hydrochloride lies in its specific substitution pattern, which imparts distinct physical and chemical properties not found in its isomers. This specificity enhances its utility in various synthetic applications where other isomers may not perform as effectively.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

175.0564052 g/mol

Monoisotopic Mass

175.0564052 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-25-2023

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